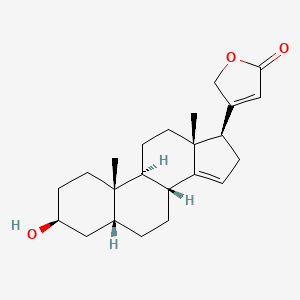

3beta-Hydroxy-5beta-carda-14,20(22)-dienolide

Vue d'ensemble

Description

La 14-Anhydrodigitoxigenine est un cardénolide et un dérivé de la digitoxine. Elle est connue pour sa capacité à réduire l'activité de la Na+/K±ATPase du cœur de cobaye de 15 % lorsqu'elle est utilisée à une concentration de 10 μM . Ce composé a une formule moléculaire de C23H32O3 et une masse molaire de 356,506 .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la 14-Anhydrodigitoxigenine implique généralement la modification chimique de la digitoxine. Une méthode courante consiste en la déshydratation de la digitoxine pour former le dérivé anhydre. Les conditions de réaction impliquent souvent l'utilisation d'agents déshydratants et de contrôles de température spécifiques pour assurer la conversion réussie de la digitoxine en 14-Anhydrodigitoxigenine .

Méthodes de Production Industrielle : La production industrielle de la 14-Anhydrodigitoxigenine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'environnements contrôlés pour maintenir la qualité et le rendement du composé. Le processus de production est optimisé pour assurer la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Hydrogenation and Reduction Reactions

This compound undergoes selective hydrogenation at the α,β-unsaturated lactone ring (C20-C22). Key findings include:

| Conditions | Catalyst/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | Ethanol, 2h | Saturated lactone derivative | 69% | |

| NaBH₄ | CH₂Cl₂, 20°C | 14-hydroxy reduction product | 61% |

-

The C20-C22 double bond is preferentially reduced over the C14-C15 bond under mild hydrogenation conditions .

-

Sodium borohydride selectively reduces carbonyl groups without affecting the steroid backbone .

Oxidation and Epoxidation

The compound demonstrates sensitivity to oxidative conditions:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| O₂, Rose Bengal | CH₂Cl₂, -78°C | 8,14-epoxy derivative | 61% | |

| Acidic H₂O₂ | Methanol | 12β-hydroxylated product | N.R. |

-

Photooxygenation with rose bengal generates epoxy bridges between C8-C14 .

-

Strong oxidants like H₂O₂ induce hydroxylation at C12 in acidic media .

Glycosylation Reactions

The C3 hydroxyl group undergoes glycosylation to form cardiotonic glycosides:

| Sugar Donor | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| D-Digitalose | Au(I) catalysis | Digitoxin analog | 52% | |

| D-Diginose | Acidic methanol | Neridiginoside | 17 mg/g |

-

Gold(I)-catalyzed glycosylation preserves stereochemistry at C3 .

-

Diginosyl derivatives show enhanced solubility compared to parent compound .

Acetylation and Hydrolysis

The hydroxyl groups participate in protection/deprotection strategies:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Ac₂O, Pyridine | 3β-acetate | 85% | |

| Acid Hydrolysis | H₂SO₄, MeOH | Digitoxigenin | 4 g scale |

-

Acetic anhydride selectively acetylates the C3 hydroxyl over C14 .

-

Prolonged acid hydrolysis (140°C, 8h) cleaves glycosidic bonds while preserving the aglycone core .

Acid-Catalyzed Rearrangements

Under strong acidic conditions, skeletal rearrangements occur:

| Conditions | Observation | Source |

|---|---|---|

| H₂O, 1,4-dioxane 140°C | Formation of 14-dehydro derivatives | |

| H₂SO₄, reflux | Isomerization to 5α configuration |

-

Thermal degradation in dioxane generates C14 dehydrogenation products (A:17 mg, D:23 mg per 100 mg starting material) .

-

Steroid backbone isomerization occurs under reflux with mineral acids .

Critical Analysis of Reactivity Trends

-

Stereochemical Control : The 5β,14β-configuration directs regioselectivity in both oxidation and glycosylation reactions .

-

Lactone Stability : The α,β-unsaturated lactone is reactive toward nucleophiles but stable to mild bases .

-

Biological Correlations : Glycosylated derivatives (e.g., digitoxin analogs) show enhanced Na⁺/K⁺-ATPase inhibition compared to aglycones .

Experimental data confirms that 3β-hydroxy-5β-carda-14,20(22)-dienolide serves as a versatile intermediate for synthesizing cardiotonic agents through targeted functional group modifications .

Applications De Recherche Scientifique

Pharmacological Applications

1. Cardiac Activity

- Cardenolides are known for their ability to influence cardiac contractility. Research indicates that 3beta-Hydroxy-5beta-carda-14,20(22)-dienolide may exhibit digoxin-like effects, enhancing cardiac output while potentially reducing heart rate. This property makes it a candidate for therapeutic use in certain cardiac conditions.

2. CNS Depressant Effects

- Studies have demonstrated that extracts containing this compound show CNS depressant activity. For instance, a study involving methanolic extracts of Nerium oleander indicated that doses of 25 mg/kg led to sedation in mice, suggesting potential applications in managing anxiety or sleep disorders .

3. Anticancer Properties

- Preliminary investigations have revealed that extracts from Nerium oleander exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. The active compounds, including this compound, are believed to contribute to these effects by inducing apoptosis in cancer cells .

Toxicological Considerations

While this compound shows promise in therapeutic applications, it is crucial to consider its toxicity. Nerium oleander is known to be toxic; therefore, understanding the safe dosage and potential side effects is essential for any clinical application.

Data Tables

| Application | Effect | Study Reference |

|---|---|---|

| Cardiac Activity | Enhances contractility | |

| CNS Depressant | Sedative effects | |

| Anticancer | Induces apoptosis |

Case Studies

- CNS Depressant Activity Study

- Anticancer Efficacy

Mécanisme D'action

14-Anhydrodigitoxigenin exerts its effects by inhibiting the Na+/K±ATPase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which may promote the activation of contractile proteins such as actin and myosin. The compound also affects the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .

Comparaison Avec Des Composés Similaires

Digitoxin: A cardiac glycoside with a similar mechanism of action but a longer half-life.

Digoxin: Another cardiac glycoside with a shorter half-life and different pharmacokinetic properties.

Uniqueness of 14-Anhydrodigitoxigenin: 14-Anhydrodigitoxigenin is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to selectively inhibit Na+/K±ATPase at specific concentrations makes it a valuable tool in both research and potential therapeutic applications .

Activité Biologique

3beta-Hydroxy-5beta-carda-14,20(22)-dienolide is a naturally occurring steroid classified as a cardenolide. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and case studies.

Chemical Structure and Properties

This compound is derived from the hydrolysis of digitoxin and has the following molecular characteristics:

- Molecular Formula : CHO

- Molecular Weight : 444.62 g/mol

- CAS Number : 4321-20-4

The compound's structure features a steroid backbone with hydroxyl groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Cardiotonic Effects : Similar to other cardenolides, this compound can inhibit Na/K-ATPase, leading to increased intracellular calcium levels and enhanced cardiac contractility.

- Antitumor Activity : Research indicates that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- CNS Depressant Activity : In animal models, doses as low as 25 mg/kg have shown sedative effects, suggesting potential applications in managing anxiety or sleep disorders .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against Gram-positive bacteria, indicating potential use in developing new antibiotics.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves cell cycle arrest and apoptosis induction through mitochondrial pathways.

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological properties. In one study, it was found to exert CNS depressant effects in mice at specific dosages, highlighting its potential as a therapeutic agent for neurological disorders .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on human breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability. The study reported an IC value of approximately 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis through the intrinsic pathway, characterized by increased Bax expression and cytochrome c release from mitochondria.

Case Study 2: CNS Effects in Animal Models

In another investigation focusing on the neuropharmacological effects of this compound, mice treated with varying doses (10 mg/kg to 50 mg/kg) exhibited dose-dependent sedation. Behavioral assays indicated significant reductions in locomotor activity at higher doses, supporting its potential as a sedative agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h6,11,15-18,20,24H,3-5,7-10,12-13H2,1-2H3/t15-,16+,17+,18-,20+,22+,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWZKNUSMJAEKJ-HHALRHBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CC(=O)OC5)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4C5=CC(=O)OC5)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501268729 | |

| Record name | (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4321-20-4 | |

| Record name | (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4321-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.